
Didocosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didocosylamine, also known as N,N-didodecylamine, is an organic compound with the chemical formula C24H51N. It is a secondary amine characterized by the presence of two dodecyl (twelve-carbon) chains attached to a nitrogen atom. This compound is typically a colorless to pale yellow liquid with a distinctive amine odor. This compound is used in various industrial applications, including as a surfactant, emulsifier, and corrosion inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Didocosylamine can be synthesized through the alkylation of dodecylamine with dodecyl bromide. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C12H25NH2+C12H25Br→C12H25NHC12H25+HBr
The reaction is usually conducted in an organic solvent, such as toluene or ethanol, at elevated temperatures (around 80-100°C) to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, this compound is produced using a similar alkylation process but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure uniformity and high yield. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Didocosylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to primary amines under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Didocosylamine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Investigated for its potential use in antimicrobial formulations and as a component in topical treatments.
Industry: Utilized as a corrosion inhibitor in metalworking fluids and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of didocosylamine is primarily based on its ability to interact with lipid membranes and proteins. The long hydrophobic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it effective as a surfactant and emulsifier. Additionally, this compound can form complexes with metal ions, providing corrosion inhibition by forming a protective layer on metal surfaces.
Comparison with Similar Compounds
Similar Compounds
Dodecylamine: A primary amine with a single dodecyl chain.
Tridodecylamine: A tertiary amine with three dodecyl chains.
Dioctylamine: A secondary amine with two octyl chains.
Uniqueness
Didocosylamine is unique due to its specific structure, which provides a balance between hydrophobicity and reactivity. The presence of two long alkyl chains makes it more effective as a surfactant and emulsifier compared to primary amines like dodecylamine. Additionally, its secondary amine structure allows for a broader range of chemical reactions and applications.
Properties
CAS No. |
53171-44-1 |
|---|---|
Molecular Formula |
C44H91N |
Molecular Weight |
634.2 g/mol |
IUPAC Name |
N-docosyldocosan-1-amine |
InChI |
InChI=1S/C44H91N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45H,3-44H2,1-2H3 |
InChI Key |
QUISWUAUMRRNFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


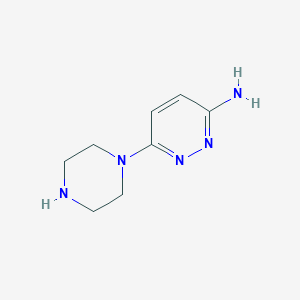
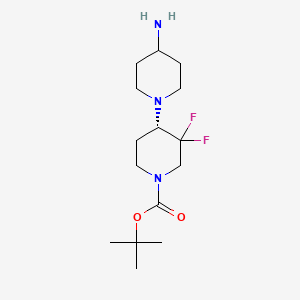
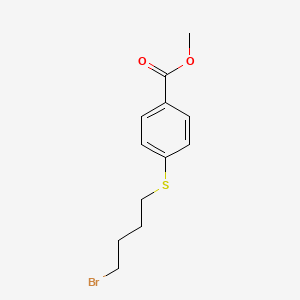
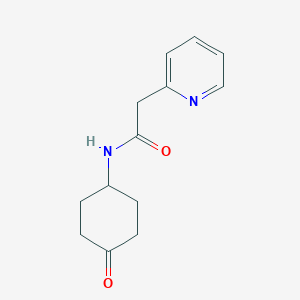
![Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13887886.png)
![(R)-2-(Benzo[D][1,3]dioxol-5-YL)piperazine](/img/structure/B13887893.png)
![3-{[(2S)-1-[(tert-butoxy)carbonyl]azetidin-2-yl]methoxy}-N,N,N-trimethylpyridin-2-aminium trifluoromethanesulfonate](/img/structure/B13887897.png)
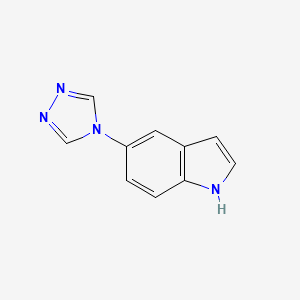
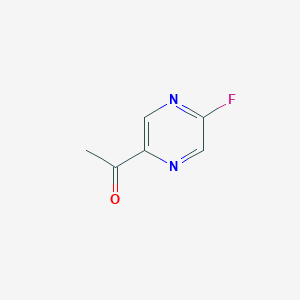
![(3-(Trifluoromethyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-6-yl)methanamine](/img/structure/B13887913.png)
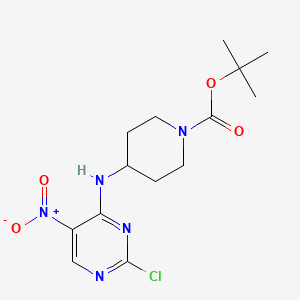
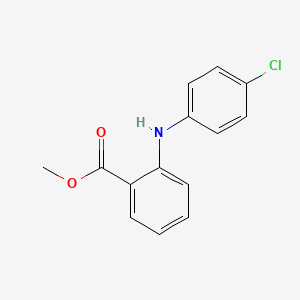
![tert-butyl[(2-ethyl-3,4-dihydro-2H-pyran-2-yl)methoxy]dimethylsilane](/img/structure/B13887937.png)

